Mal-NH-ethyl-SS-propionic acid
Overview
Description
Mal-NH-ethyl-SS-propionic acid is a cleavable linker . It is used in the synthesis of antibody-drug conjugates (ADCs) . The maleimide group will react with thiol groups to form a covalent bond, enabling the connection of biomolecule to a thiol . Terminal carboxylic acids can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .
Molecular Structure Analysis
The molecular formula of this compound is C12H16N2O5S2 . Its molecular weight is 332.39 .Chemical Reactions Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs) . The maleimide group will react with thiol groups to form a covalent bond . Terminal carboxylic acids can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .Physical and Chemical Properties Analysis
The molecular weight of this compound is 332.39 . It is soluble in DMSO and DMF .Scientific Research Applications
Sustainable Production from Biomass
Research on propionic acid, which is related to Mal-NH-ethyl-SS-propionic acid, indicates its potential for sustainable production using biomass. A study by Ammar et al. (2020) explored the production of propionic acid through the fermentation of sweet sorghum bagasse hydrolysate using Propionibacterium freudenreichii. This method is noted for its sustainability, utilizing renewable and inedible sugar sources, and could lead to a more sustainable approach for producing related compounds like this compound (Ammar et al., 2020).
Diverse Industrial Applications
Gonzalez-Garcia et al. (2017) highlight the broad applications of propionic acid in industries such as food, cosmetics, plastics, and pharmaceuticals. Given the chemical similarity, this compound may also have diverse applications across these sectors (Gonzalez-Garcia et al., 2017).
Inhibition of α-Ketoglutaric Oxidase
Research conducted by Price (1953) on the inhibition of α-ketoglutaric oxidase by malonate, a compound related to this compound, suggests potential applications in biochemical pathways involving α-ketoglutaric acid (Price, 1953).
Enhancing Acid Tolerance in Microorganisms
Guan et al. (2014) focused on understanding how Propionibacterium acidipropionici responds to propionic acid stress at the proteomic level. Insights from this research could be applicable to enhancing the tolerance of microorganisms to related acids like this compound (Guan et al., 2014).
Atmospheric Chemistry and Biodiesel
Andersen et al. (2012) investigated the atmospheric chemistry of ethyl propionate, a compound related to this compound, providing insights relevant for assessing the environmental impact of similar compounds used in biodiesel (Andersen et al., 2012).
Mechanism of Action
Target of Action
Mal-NH-ethyl-SS-propionic acid is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are thiol groups present in biomolecules . The maleimide group in the compound reacts with these thiol groups to form a covalent bond, enabling the connection of a biomolecule to a thiol .
Mode of Action
The compound interacts with its targets through a covalent bond formation. The maleimide group in the compound reacts with thiol groups to form this bond . Terminal carboxylic acids in the compound can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .
Biochemical Pathways
The compound plays a crucial role in the synthesis of ADCs. ADCs are comprised of an antibody to which a cytotoxin is attached through an ADC linker . The compound, acting as a linker, connects the antibody to the cytotoxin, enabling the selective delivery of the cytotoxin to the target cells .
Pharmacokinetics
The linker’s stability, cleavability, and the nature of the bond it forms can impact the bioavailability and efficacy of the ADC .
Result of Action
The primary result of the action of this compound is the successful formation of ADCs . These ADCs can selectively deliver cytotoxins to target cells, thereby enhancing the therapeutic efficacy and reducing off-target toxicity .
Properties
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOVZAKKXDVHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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